Di-sec-butoxyaluminoxytriethoxysilane
Description
Overview of Single-Source Precursors in Hybrid Material Synthesis
The synthesis of multi-element materials, such as aluminosilicates, has traditionally been accomplished using a mixture of individual metal alkoxides, a method often referred to as the dual-source precursor approach. For instance, aluminosilicates can be synthesized using a boehmite sol as the alumina (B75360) precursor and tetraethyl orthosilicate (B98303) (TEOS) for silica (B1680970). rsc.org However, this method can present challenges in achieving atomic-level homogeneity due to the differing hydrolysis and condensation rates of the individual precursors. This can lead to the formation of separate domains of alumina and silica rather than a truly integrated network.
To overcome these limitations, single-source precursors (SSPs) have been developed. acs.orgrsc.org SSPs are molecular compounds that already contain the desired elements in a predefined stoichiometric ratio within a single molecule. acs.org This pre-existing linkage between the different metallic or metalloid centers offers a distinct advantage in the synthesis of binary intermetallics and other multi-element materials. acs.org The use of SSPs was initially developed for chemical vapor deposition of thin films and later adapted for the solution-phase synthesis of colloidal nanomaterials.
The primary advantage of using SSPs is the potential for greater control over the final material's composition and structure at the molecular level. By having the elements covalently bonded within the precursor molecule, the likelihood of phase separation during the sol-gel process is significantly reduced, leading to a more homogeneous and uniform material. This approach is a more reliable and generalizable method for preparing binary intermetallics compared to using separate precursors. acs.org However, a potential drawback of some SSPs is the possibility of the core structure decomposing in the presence of solvents, acids, or bases. researchgate.net
Table 1: Comparison of Single-Source vs. Dual-Source Precursor Methods for Hybrid Material Synthesis
| Characteristic | Single-Source Precursors (e.g., DBATES) | Dual-Source Precursors (e.g., TEOS + Al(OsecBu)3) |
|---|---|---|
| Homogeneity | High (Elements are pre-linked in the molecule) | Variable (Depends on relative reactivity of precursors) |
| Stoichiometric Control | Precise (Defined by the molecular structure) | Can be challenging to control at the molecular level |
| Synthesis Complexity | Often simpler processing conditions | May require careful control of reaction parameters |
| Potential for Phase Separation | Low | Higher, due to different hydrolysis/condensation rates |
The Unique Role of Di-sec-butoxyaluminoxytriethoxysilane (DBATES) in Sol-Gel Chemistry
This compound (DBATES) is a hybrid organometallic compound with the chemical formula C₁₄H₃₃AlO₆Si. mdpi.com Its molecular structure is characterized by a central Al-O-Si linkage, with two sec-butoxy groups attached to the aluminum atom and three ethoxy groups attached to the silicon atom. mdpi.com This unique bifunctional design makes it an exemplary single-source precursor for the synthesis of silica/alumina hybrid materials through sol-gel processes. mdpi.com
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In the context of DBATES, the sol-gel process involves two primary reactions: hydrolysis and condensation.
Hydrolysis: The process is initiated by the hydrolysis of the ethoxy (on the silicon atom) and sec-butoxy (on the aluminum atom) groups in the presence of water. This reaction results in the formation of silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups, respectively, with the release of ethanol (B145695) and sec-butanol as byproducts. smolecule.com
Condensation: The newly formed hydroxyl groups are highly reactive and undergo condensation reactions. This involves the formation of Si-O-Al, Si-O-Si, and Al-O-Al bonds, creating a three-dimensional aluminosilicate (B74896) network. smolecule.com The condensation process releases water or alcohol molecules.
The presence of the pre-formed Al-O-Si bond within the DBATES molecule is crucial as it facilitates the formation of a homogeneous aluminosilicate network, minimizing the phase separation that can occur when using separate aluminum and silicon precursors. The reactivity of DBATES and the final structure of the resulting aluminosilicate material can be influenced by various processing parameters, including pH and temperature. smolecule.com
Current Research Landscape and Emerging Applications of DBATES
The unique properties of this compound as a single-source precursor have led to its exploration in a variety of advanced materials applications. The ability to form homogeneous and thermally stable aluminosilicate networks is particularly advantageous in the development of protective coatings and the encapsulation of sensitive materials. mdpi.com
Protective Coatings: Aluminosilicate coatings derived from DBATES are known for their enhanced mechanical and thermal properties. mdpi.com These coatings can provide excellent protection against corrosion, abrasion, and high temperatures, making them suitable for a range of industrial applications. For instance, geopolymer coatings, which are a type of aluminosilicate material, have demonstrated the ability to maintain structural integrity at temperatures exceeding 800°C. mdpi.com The use of DBATES in a sol-gel process allows for the deposition of these protective films at relatively low temperatures.
Encapsulation of Perovskite Nanocrystals: A significant emerging application of DBATES is in the encapsulation of perovskite nanocrystals (PNCs). mdpi.com PNCs, such as CsPbBr₃, have outstanding optoelectronic properties but are notoriously unstable in the presence of moisture, oxygen, and light. mdpi.com Encapsulating these nanocrystals within a dense and inert matrix is a promising strategy to enhance their stability. The sol-gel process using DBATES allows for the formation of a protective silica/alumina shell around the PNCs. mdpi.com This encapsulation has been shown to significantly improve the stability and photoluminescence quantum yield (PLQY) of the nanocrystals. mdpi.com For example, the PLQY of CsPbI₃ nanocrystals was reported to increase from 28.6% to nearly 100% after surface passivation and encapsulation. mdpi.com
Table 2: Research Findings on the Application of DBATES in Perovskite Nanocrystal Encapsulation
| Property | Unencapsulated Perovskite Nanocrystals (e.g., CsPbI₃) | Perovskite Nanocrystals Encapsulated with DBATES-derived Matrix |
|---|---|---|
| Photoluminescence Quantum Yield (PLQY) | ~28.6% mdpi.com | Up to ~99% mdpi.com |
| Stability | Prone to rapid degradation mdpi.com | Significantly enhanced stability against moisture and light mdpi.com |
| Dispersion in Solvents | Can aggregate in organic solvents mdpi.com | Improved dispersion and prevention of aggregation mdpi.com |
Structure
2D Structure
Properties
CAS No. |
68959-06-8 |
|---|---|
Molecular Formula |
C14H33AlO6Si |
Molecular Weight |
352.47 g/mol |
IUPAC Name |
aluminum;butan-2-olate;triethoxy(oxido)silane |
InChI |
InChI=1S/C6H15O4Si.2C4H9O.Al/c1-4-8-11(7,9-5-2)10-6-3;2*1-3-4(2)5;/h4-6H2,1-3H3;2*4H,3H2,1-2H3;/q3*-1;+3 |
InChI Key |
MTHHTRVJDXYJHE-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Al](OC(C)CC)O[Si](OCC)(OCC)OCC |
Canonical SMILES |
CCC(C)[O-].CCC(C)[O-].CCO[Si]([O-])(OCC)OCC.[Al+3] |
Other CAS No. |
68959-06-8 |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Di Sec Butoxyaluminoxytriethoxysilane
Synthesis Routes for Di-sec-butoxyaluminoxytriethoxysilane
The synthesis of this compound (DBATES) can be accomplished through several strategic pathways, each offering distinct advantages in terms of scalability, control, and final product purity. These methods primarily revolve around the reaction of aluminum and silicon alkoxide precursors.
Direct Reaction Pathways Involving Aluminum Alkoxides and Silane (B1218182) Derivatives
The most prevalent industrial method for synthesizing DBATES is through the direct reaction of an aluminum alkoxide with a triethoxysilane (B36694) derivative. smolecule.com This approach is favored for its high yield and economic viability, making it suitable for large-scale production. smolecule.com The reaction typically involves combining aluminum sec-butoxide (B8327801) with a triethoxysilane in an anhydrous aprotic solvent, such as toluene (B28343), under an inert atmosphere of nitrogen or argon to prevent premature hydrolysis.
The process requires precise control of reaction kinetics, which is managed by maintaining elevated temperatures, generally between 80-120°C. smolecule.com This controlled heating ensures the structural integrity of the resulting bifunctional alkoxide precursor, which contains the crucial Al-O-Si linkage. smolecule.com
| Parameter | Condition | Purpose |
| Reactants | Aluminum sec-butoxide, Triethoxysilane derivatives | Formation of the core Al-O-Si structure |
| Solvent | Anhydrous aprotic (e.g., Toluene) | Prevent premature hydrolysis |
| Atmosphere | Inert (Nitrogen or Argon) | Avoid moisture and control polymerization rate |
| Temperature | 80-120°C | Control reaction kinetics and prevent side reactions smolecule.com |
Sol-Gel Based Approaches for Precursor Formation
Sol-gel based methods offer a versatile route for the synthesis of DBATES, particularly on a laboratory scale where detailed mechanistic studies and optimization of product properties are the primary goals. smolecule.com This technique hinges on the controlled hydrolysis and condensation of the alkoxide precursors in an alcohol medium. smolecule.com By carefully managing the reaction conditions, the formation of the desired compound can be finely tuned. smolecule.com
One notable laboratory-scale method is the single molecular precursor route. smolecule.com This approach has proven effective in creating the aluminum-silicon framework under highly alkaline conditions, with pH values ranging from 13.0 to 13.5. smolecule.com The sol-gel process is fundamental to creating inorganic materials with tailored properties at a molecular level, and DBATES serves as a key building block in this context. smolecule.com
Considerations of Aluminum Coordination Chemistry in this compound Synthesis
The coordination chemistry of aluminum is a critical factor in the synthesis of DBATES. The use of specific aluminum complexes can facilitate the integration of organic groups into the silane structure. smolecule.com Research into aluminum alkoxydisilanolate complexes, for instance, has provided significant insights into the structural possibilities. researchgate.net
Studies have shown that the aluminum center in such precursor complexes can exhibit different coordination geometries, such as distorted trigonal bipyramidal and tetrahedral coordination. researchgate.net For example, the reaction of triphenylsilanol (B1683266) with various aluminum alkoxides has led to the formation of dimeric complexes. researchgate.net The coordination state of aluminum in these precursors is not always retained in solution, indicating a dynamic equilibrium that can influence the final structure of the DBATES molecule. researchgate.net Understanding these coordination environments is essential for designing synthetic pathways that yield DBATES with desired properties and reactivity for specific applications.
Hydrolysis and Condensation Mechanisms in DBATES-Derived Materials
The utility of this compound as a precursor for aluminosilicate (B74896) materials is rooted in its hydrolysis and condensation behavior. These reactions are the fundamental steps in the sol-gel process that transform the molecular precursor into a solid inorganic network.
Formation of Al-O-Si Linkages and the Development of Aluminosilicate Frameworks
The mechanism of action for DBATES is centered on its role as a sol-gel intermediate for the production of aluminum silicates. smolecule.comfishersci.camyfisherstore.comcymitquimica.comfishersci.de The process begins with hydrolysis, where the sec-butoxy and ethoxy groups attached to the aluminum and silicon atoms, respectively, react with water. This reaction results in the formation of reactive silanol (B1196071) (Si-OH) and aluminol (Al-OH) species. smolecule.com
Following hydrolysis, a series of condensation reactions occur. These reactions involve the combination of the newly formed hydroxyl groups, which leads to the formation of stable Si-O-Al linkages. smolecule.com Each condensation step releases a small molecule, typically water or an alcohol, and contributes to the growth of the aluminosilicate framework. smolecule.com The unique bifunctional nature of DBATES, possessing both aluminum and silicon functionalities in a single molecule, enhances its reactivity compared to silicon-only compounds and is crucial for the direct formation of these hybrid frameworks. smolecule.com
Influence of Reaction Conditions on Hydrolysis and Condensation Kinetics
The kinetics of hydrolysis and condensation are highly sensitive to the reaction conditions, which in turn dictates the structure and properties of the final aluminosilicate material. smolecule.comunm.eduuni-saarland.de Key parameters that influence these reaction rates include pH, temperature, the molar ratio of water to alkoxide, and the presence and concentration of catalysts. smolecule.comunm.edu
Research has shown that under acidic conditions with a low water-to-silane ratio, the hydrolysis process tends to result in weakly branched, polymer-like networks. unm.edu Conversely, base-catalyzed hydrolysis with a higher proportion of water favors the formation of highly branched, colloidal-like particles. unm.edu Temperature also plays a significant role; increasing the temperature accelerates the rates of both hydrolysis and condensation. researchgate.net The choice of solvent can also shift the reaction equilibrium, potentially favoring the reverse reactions of esterification and depolymerization. unm.edu
| Reaction Condition | Effect on Hydrolysis/Condensation | Resulting Structure |
| Acidic pH, Low H₂O/Si Ratio | Favors slower hydrolysis relative to condensation unm.edu | Weakly branched, "polymeric" networks unm.edu |
| Basic pH, High H₂O/Si Ratio | Accelerates hydrolysis unm.edu | Highly branched, "colloidal" particles unm.edu |
| Increased Temperature | Accelerates all reaction rates researchgate.net | Faster gelation and network formation |
| Solvent Choice | Can promote forward or reverse reactions unm.edu | Influences degree of cross-linking and final structure |
Polymerization Pathways and the Distribution of Framework Aluminum
The transformation of this compound into an aluminosilicate network proceeds through a series of hydrolysis and condensation reactions, characteristic of the sol-gel process. The presence of both hydrolyzable sec-butoxy groups on the aluminum atom and ethoxy groups on the silicon atom allows for a complex yet controllable polymerization pathway.
The initial step involves the hydrolysis of the alkoxy groups upon exposure to water. This reaction leads to the formation of hydroxyl groups on both the aluminum and silicon centers, generating reactive aluminol (Al-OH) and silanol (Si-OH) functionalities. The pre-existing Al-O-Si bond in the precursor molecule is crucial as it ensures that at least one Al-O-Si linkage is maintained in the initial stages of polymerization, promoting a homogeneous distribution of aluminum in the resulting gel.
Following hydrolysis, condensation reactions occur between the newly formed hydroxyl groups. These reactions can proceed in several ways:
Homo-condensation of silanol groups: Two silanol groups react to form a siloxane (Si-O-Si) bond and a water molecule.
Homo-condensation of aluminol groups: Two aluminol groups react to form an aluminoxane (Al-O-Al) bond and a water molecule.
Hetero-condensation of silanol and aluminol groups: A silanol group and an aluminol group react to form an aluminosilicate (Al-O-Si) bond and a water molecule.
The relative rates of these condensation reactions are influenced by factors such as pH, water-to-precursor ratio, and the solvent system. In acidic conditions, the polymerization of this compound can be controlled to produce mesoporous aluminosilicates with varying Si/Al ratios. researchgate.net
The use of this compound as a single-source precursor has been shown to be effective in the synthesis of mesoporous aluminosilicates with low Si/Al ratios, ranging from 1 to 10, under acidic conditions. researchgate.net Research has demonstrated that aluminum can be stoichiometrically incorporated into the mesoporous framework at a pH of 1.5. researchgate.net
The resulting aluminosilicate materials exhibit both Brønsted and Lewis acidity, which is a direct consequence of the incorporation of aluminum into the silicate (B1173343) framework. Infrared (IR) spectroscopy of adsorbed pyridine (B92270) and ammonia (B1221849) temperature-programmed desorption (NH3-TPD) have been employed to characterize the acidic properties of these materials. researchgate.net These studies have revealed the presence of both Brønsted acid sites, which are typically associated with tetrahedrally coordinated aluminum in the framework, and Lewis acid sites, which may arise from extra-framework aluminum species or coordinatively unsaturated framework aluminum. researchgate.net Interestingly, for mesoporous aluminosilicates with Si/Al ratios lower than 10 synthesized from this precursor, no direct correlation was observed between the acidic properties and the aluminum content. researchgate.net
The table below summarizes the structural and acidic properties of mesoporous aluminosilicates synthesized from this compound at different Si/Al ratios.
| Si/Al Ratio | Pore Structure | Acid Site Types |
| 1.0 | Wormhole-like | Brønsted and Lewis |
| 3.0 | Wormhole-like | Brønsted and Lewis |
| 5.0 | Ordered hexagonal with defects | Brønsted and Lewis |
| 10.0 | Ordered hexagonal with defects | Brønsted and Lewis |
This table is based on findings from the synthesis of mesoporous aluminosilicates using this compound as a single-source precursor. researchgate.net
The distribution of aluminum within the silicate framework is a critical factor determining the material's catalytic and adsorptive properties. The use of a single-source precursor like this compound is advantageous for achieving a more uniform distribution of aluminum compared to methods employing separate silicon and aluminum sources. The preformed Al-O-Si linkage in the precursor molecule is thought to play a key role in preventing the formation of large, separate domains of alumina (B75360) and silica (B1680970) during the initial stages of polymerization. This leads to a more homogeneous aluminosilicate network at the molecular level.
Further characterization of the aluminum coordination environment is often carried out using techniques such as 27Al Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy. This powerful analytical tool can distinguish between different aluminum coordination states, such as tetrahedrally and octahedrally coordinated aluminum, providing valuable insights into the framework and extra-framework aluminum species within the final material.
Di Sec Butoxyaluminoxytriethoxysilane As a Building Block for Advanced Hybrid Materials
Fabrication of Silica (B1680970)/Alumina (B75360) Hybrid Matrices and Monoliths
The fabrication of silica/alumina hybrid materials from DBATES involves carefully controlled sol-gel processes to ensure the formation of a homogeneous network. The inherent structure of DBATES, with its pre-existing Al-O-Si linkage, provides a significant advantage in achieving a uniform distribution of aluminum and silicon atoms throughout the resulting material.
The sol-gel process is a versatile wet-chemical technique for producing glassy and ceramic materials. wikipedia.org It begins with the conversion of monomers into a colloidal solution (sol), which then evolves into an integrated network (gel). wikipedia.org For DBATES, this process is initiated through hydrolysis and polycondensation reactions. The hydrolysis of the ethoxy (-OEt) and sec-butoxy (-OBu^s) groups attached to the silicon and aluminum atoms, respectively, leads to the formation of reactive silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups. Subsequent condensation between these groups, as well as with remaining alkoxide groups, results in the formation of a cross-linked three-dimensional aluminosilicate (B74896) network.
The control of reaction parameters such as pH, temperature, water-to-precursor ratio, and solvent choice is critical for directing the hydrolysis and condensation rates. researchgate.net Acidic or basic catalysts can be employed to influence these reaction kinetics. nih.gov For instance, acidic conditions typically accelerate hydrolysis, promoting the formation of a more linear, polymer-like network. preprints.org This controlled approach helps to maintain the integrity of the Al-O-Si linkages present in the DBATES precursor, leading to a highly homogeneous distribution of aluminum and silicon in the final silica/alumina matrix. rsc.org The use of a single-source precursor like DBATES inherently simplifies the process of achieving this homogeneity compared to using separate silicon and aluminum precursors, where differential hydrolysis and condensation rates can lead to phase separation.
A primary challenge in the synthesis of sol-gel derived materials is the prevention of uncontrolled aggregation of particles, which can lead to inhomogeneous structures and compromise the material's properties. nih.gov Several strategies are employed to mitigate aggregation and ensure structural homogeneity in materials derived from DBATES.
One key strategy involves managing the kinetics of the sol-gel process. researchgate.net By carefully controlling factors like temperature and catalyst concentration, the rates of hydrolysis and condensation can be balanced to favor the growth of a uniform network over the rapid formation and aggregation of discrete particles. researchgate.net The choice of solvent also plays a crucial role; solvents that can effectively solvate the growing polymer chains can prevent their premature collapse and aggregation.
Another approach is the use of chemical additives or templates. Organic templates, for example, can interact with the forming aluminosilicate species, guiding their assembly and preventing large-scale aggregation. researchgate.net These templates can be subsequently removed through calcination, leaving behind a material with a controlled structure. Furthermore, controlling the concentration of the precursor solution is important. Lower concentrations can slow down the reaction rates, providing more time for the formation of an ordered and homogeneous network. The intrinsic nature of the single-source precursor DBATES, with its stable Al-O-Si bond, also contributes significantly to structural homogeneity by reducing the likelihood of forming separate alumina and silica domains. researchgate.net
Synthesis and Characterization of Hierarchically Structured Porous Aluminosilicates
Hierarchically structured porous materials, possessing pores on multiple length scales (micro-, meso-, and macropores), are of great interest for applications in catalysis, separation, and adsorption. DBATES serves as an effective precursor for the synthesis of such complex porous architectures.
The synthesis of ordered mesoporous materials often employs structure-directing agents or templates. For instance, the well-known SBA-15, a highly ordered mesoporous silica material, is typically synthesized using triblock copolymers as templates. While specific examples of using DBATES for the direct synthesis of SBA-15 are not prevalent in the provided context, the principles of templated synthesis can be applied.
In a typical templated synthesis, the DBATES precursor would be hydrolyzed and condensed in the presence of a template, such as a surfactant or a block copolymer. The inorganic species would then assemble around the template's micellar structures. Subsequent removal of the organic template, usually by calcination or solvent extraction, results in a porous material with a structure that is a negative replica of the template. This approach allows for the creation of well-defined mesoporous networks with controlled pore sizes and high surface areas. researchgate.net The use of DBATES in such a synthesis would lead to the incorporation of aluminum atoms directly into the framework of the mesoporous structure, creating acidic sites that are crucial for catalytic applications.
A significant advantage of using DBATES is the ability to tailor the properties of the resulting aluminosilicate material. The porous hierarchy can be controlled by manipulating the sol-gel synthesis parameters. For example, the ratio of different pore sizes can be adjusted by varying the reaction conditions, such as the type and concentration of the template, the pH of the solution, and the aging and drying conditions of the gel. unm.edu
Table 1: Influence of Synthesis Parameters on Porous Hierarchy and Aluminum Content
| Parameter | Effect on Porous Hierarchy | Effect on Tetrahedral Aluminum |
|---|---|---|
| Template Type/Concentration | Controls mesopore size and ordering. researchgate.net | Indirectly influences by affecting the overall structure. |
| pH of Solution | Affects hydrolysis/condensation rates, influencing pore connectivity. nih.gov | Can impact the stability of Al-O-Si bonds and Al coordination. |
| Aging Time/Temperature | Allows for structural rearrangement and strengthening of the gel network, affecting final porosity. researchgate.net | Can promote the incorporation of Al into the silicate (B1173343) framework. |
| Co-precursor Ratio (e.g., TEOS) | Can be used to dilute the aluminum content, potentially affecting pore wall thickness. | Directly controls the overall Si/Al ratio in the final material. |
Interestingly, porous structures can also be generated spontaneously during the sol-gel process without the use of templates. rsc.org As the sol transitions into a gel, a three-dimensional network is formed with the solvent filling the interstitial spaces. wikipedia.org During the subsequent drying process, the removal of this solvent can lead to the formation of pores. The capillary forces exerted by the evaporating solvent can cause the gel network to shrink, creating a porous structure known as a xerogel. unm.edu
Furthermore, under certain conditions, hydrodynamic instabilities and phase separation during the sol-gel transition can lead to the spontaneous formation of macroporous structures. The release of solvents and the flow of fluids within the gelling matrix can create channels and interconnected pores. unm.edu This phenomenon, sometimes referred to as spinodal decomposition, can result in a bicontinuous structure of solid and void phases. The characteristics of these spontaneously formed pores, such as their size and distribution, are highly dependent on the kinetics of the gelation process and the properties of the solvent and precursor system. unm.edunih.gov
Development of Thin Films and Surface Coatings
The unique molecular structure of Di-sec-butoxyaluminoxytriethoxysilane, which combines both aluminum and silicon functionalities, makes it a highly effective single-source precursor for the development of advanced thin films and surface coatings. smolecule.com Its application in sol-gel processes allows for the creation of hybrid inorganic-organic materials with tailored properties at a molecular level. smolecule.com This compound is particularly valuable in producing aluminum silicate thin films and in modifying surfaces to improve adhesion and stability.
Formation of Aluminum Silicate Thin Films for Enhanced Performance
This compound is extensively utilized as a sol-gel intermediate for the synthesis of aluminum silicate thin films. fishersci.cathermofisher.comthermofisher.comlookchem.com The sol-gel method is a versatile wet-chemical technique that transforms molecular precursors into a solid network, making it ideal for producing thin, uniform coatings. utwente.nl
The formation process begins with the hydrolysis and condensation of the this compound molecule. smolecule.com During hydrolysis, the ethoxy- and sec-butoxy groups react with water, which is often introduced in a controlled manner. This is followed by a series of condensation reactions that lead to the formation of stable Si-O-Al linkages, which are the fundamental building blocks of the aluminosilicate framework. smolecule.com Because the precursor contains a pre-formed Al-O-Si bond, it facilitates a more direct and controlled route to the desired aluminosilicate network compared to using separate aluminum and silicon precursors.
This single-precursor approach offers significant advantages in controlling the stoichiometry and homogeneity of the resulting film. The process typically involves dissolving the precursor in a suitable solvent, followed by application to a substrate through methods like spin-coating or dip-coating. A subsequent thermal treatment, or annealing, is used to remove residual organic components and to densify the film, leading to a stable aluminum silicate coating. utwente.nl Heat treatment can also induce progressive crystallization, with aluminum silicate phases forming at elevated temperatures and crystallite sizes often in the nanometer range. smolecule.com
These resulting aluminum silicate thin films exhibit enhanced properties, making them suitable for a range of applications. smolecule.com They can serve as protective coatings that offer improved durability, as well as thermal and mechanical stability.
Table 1: Applications and Benefits of this compound in Thin Film Formation
| Application Type | Description | Benefits |
| Aluminum Silicate Gels/Films | Acts as a single-source precursor for creating aluminum silicate networks via sol-gel processing. | Provides high thermal stability and a controlled route to homogeneous materials. |
| Protective Thin Film Coatings | Used to deposit thin, protective layers on various substrates. smolecule.com | Results in improved durability and resistance to thermal and mechanical stress. |
| Electronic Device Research | Employed to create thin films of aluminum silicate for evaluation in electronic components. smolecule.com | Allows for the development of materials with specific dielectric or insulating properties. |
Research on Interfacial Bonding and Surface Stability Enhancement
The bifunctional nature of this compound makes it a subject of research for enhancing the interface between different materials and improving the stability of surfaces. Its ability to act as an adhesion promoter is a key area of investigation.
The molecule's structure, featuring both aluminoxy and triethoxysilane (B36694) groups, allows it to function as a molecular bridge. The triethoxysilane portion can form strong covalent bonds (Si-O-Substrate) with hydroxyl-rich surfaces like glass, silicon wafers, or other oxides. Simultaneously, the di-sec-butoxyaluminoxy part can react and bond with a second phase, such as a polymer matrix or another inorganic layer. This dual reactivity improves the bonding and compatibility between otherwise dissimilar substrates, which is critical in the fabrication of robust composite materials.
Research also focuses on its use in surface modification to enhance stability. By applying a thin layer of this compound, a surface can be functionalized to achieve specific properties. For instance, it is used to create hydrophobic coatings that repel water. This is achieved as the inorganic part of the molecule anchors to the substrate, while the organic butoxy groups may orient outwards, creating a low-energy, water-repellent surface. Such coatings enhance the durability and environmental stability of the underlying material by protecting it from moisture.
The integration of this compound into multi-component systems, such as polymer-silica hybrids, is studied to prevent phase separation and improve interfacial adhesion, leading to more stable and functional final materials.
Table 2: Research Focus on Surface Treatment Applications
| Application Type | Description of Research Focus | Investigated Benefits |
| Adhesion Promoters | Investigating the mechanism of improved bonding between different substrates in composite materials. | Enhanced interfacial bonding and stress transfer between material layers. |
| Hydrophobic Coatings | Research into the formation of water-repellent surfaces on various materials. | Creation of durable, moisture-resistant protective layers. |
| Surface Functionalization | Modifying surface chemistry to achieve targeted properties for advanced applications. | Improved compatibility in hybrid material systems and enhanced surface stability. |
Applications in Optoelectronic Materials and Nanocrystal Stabilization
Encapsulation Strategies for Perovskite Nanocrystals
The encapsulation of perovskite nanocrystals within a stable matrix is a key strategy to protect them from the surrounding environment and to prevent the loss of their exceptional optical properties. DBATES is particularly well-suited for this purpose, enabling the creation of robust composite materials.
Lead halide perovskite nanocrystals, such as Cesium Lead Bromide (CsPbBr₃), are renowned for their high photoluminescence quantum yields (PLQY) and narrow emission spectra, making them ideal for various optoelectronic applications. mdpi.comresearchgate.net However, their practical use is often hindered by their poor stability and tendency to aggregate, which can quench their photoluminescence. Encapsulation using DBATES provides a robust solution to these challenges.
The bifunctional nature of DBATES allows it to form a dense and uniform silica (B1680970)/alumina (B75360) hybrid matrix around the CsPbBr₃ nanocrystals through a sol-gel process. nih.gov This matrix acts as a physical barrier, effectively shielding the nanocrystals from deleterious interactions with moisture and oxygen. Research has shown that this encapsulation significantly enhances the stability of the nanocrystals. For instance, after being coated with an alumina layer, CsPbBr₃ nanocrystals retained 85% of their initial luminous intensity even after being soaked in water for 360 hours. rsc.org
Table 1: Stability of Encapsulated CsPbBr₃ Nanocrystals
| Encapsulation Method | Stability Metric | Result | Reference |
|---|---|---|---|
| Al₂O₃ and Polymer Coating | Luminous Intensity Retention in Water | 85% after 360 hours | rsc.org |
| PbBr₂-adlayer Encapsulation | Photoluminescent Intensity Retention in Ethanol (B145695)/n-hexane | ~95% after 6 hours | researchgate.net |
| In-situ Zn-Doping | PL Intensity Retention at 100 °C | 49% of original intensity | mdpi.com |
The choice of solvent is a critical factor in the successful encapsulation of perovskite nanocrystals. Toluene (B28343), a non-polar organic solvent, is particularly compatible with the DBATES sol-gel process for incorporating CsPbBr₃ nanocrystals. nih.gov This compatibility is rooted in the chemical nature of both the nanocrystals' surface ligands and the DBATES precursor.
Perovskite nanocrystals are typically synthesized with long-chain organic ligands on their surface, which makes them readily dispersible in non-polar solvents like toluene. nih.gov The use of DBATES is advantageous because its hydrolysis and condensation reactions can proceed effectively in such an environment, allowing for the formation of a homogeneous silica/alumina monolith directly within the toluene solution containing the nanocrystals. nih.gov This in-situ encapsulation ensures that the nanocrystals are uniformly distributed throughout the matrix without the need for solvent exchange steps that could destabilize them.
In contrast, traditional silica precursors like TEOS often require polar solvents for the sol-gel reaction, which are generally incompatible with the hydrophobic ligands of the nanocrystals, leading to aggregation and poor film quality. nih.govresearchgate.net The ability to perform the encapsulation in a non-polar solvent like toluene is a key advantage of using DBATES, as it preserves the pristine condition of the nanocrystals and leads to the formation of high-quality, transparent, and stable composite materials.
The synthesis of perovskite nanocrystal-embedded silica/alumina composites using DBATES is typically achieved through a sol-gel process. This method involves the controlled hydrolysis and condensation of the DBATES precursor in the presence of the perovskite nanocrystals. The dual reactivity of the Al-O-Si linkage in DBATES facilitates the formation of a cross-linked silica/alumina network. nih.gov
A typical synthesis involves dispersing the CsPbBr₃ nanocrystals in toluene. DBATES is then introduced into this dispersion. The sol-gel reaction can be initiated without the addition of water or a catalyst, as the necessary moisture can be sourced from the surrounding environment or residual water in the solvent. nih.gov This process leads to the gradual formation of a transparent and monolithic silica/alumina gel that encapsulates the nanocrystals. The resulting composite material exhibits a high degree of homogeneity, with the nanocrystals well-dispersed within the inorganic matrix. nih.gov
The properties of the final composite, such as porosity and density, can be tailored by controlling the reaction conditions, including the concentration of DBATES and the temperature. The resulting silica/alumina matrix not only provides a protective barrier but also enhances the thermal stability of the embedded nanocrystals. Studies on silica-doped alumina have shown that the presence of silica can significantly increase the thermal stability of the alumina phase. researchgate.net
Impact on Performance in Light-Emitting Diodes and Laser Systems
The enhanced stability and improved optical properties of DBATES-encapsulated perovskite nanocrystals have a direct and positive impact on their performance in optoelectronic devices such as LEDs and lasers.
Encapsulation with a DBATES-derived silica/alumina matrix has been shown to improve the optical properties of perovskite nanocrystals. A key benefit is the preservation and, in some cases, enhancement of the photoluminescence quantum yield (PLQY). By preventing surface defects and aggregation, the encapsulation helps to minimize non-radiative recombination pathways. For instance, CsPbBr₃ quantum dots incorporated into a silica/alumina monolith have demonstrated high PLQYs of up to 90%. researchgate.net
Table 2: Optical Properties of Encapsulated Perovskite Nanocrystals
| Encapsulation/Treatment | PLQY | Emission Wavelength | FWHM | Reference |
|---|---|---|---|---|
| FAPbBr₃ QDs in Porous Films with PMMA | up to 86% | 530 nm | 23 nm | researchgate.net |
| Trivalent Metal-doped CsPbBr₃ | ~90% (max) | Shift to shorter wavelengths | - | mdpi.com |
| CsPbBr₃ NCs with PbBr₂ post-treatment | >95% in film | 516 nm in film | - | researchgate.netmdpi.com |
The primary advantage of using DBATES for encapsulation is the significant mitigation of environmental degradation, which translates to enhanced stability and longer operational lifetimes for LED and laser devices. Perovskite-based devices are notoriously prone to rapid degradation when exposed to ambient conditions. The silica/alumina matrix formed from DBATES acts as an effective barrier against moisture and oxygen, which are the main culprits behind the degradation of the perovskite material. rsc.org
This enhanced stability is critical for the commercial viability of perovskite-based optoelectronics. For example, in LEDs, a stable emissive layer ensures consistent brightness and color over time. Encapsulated CsPbBr₃ nanocrystals have been used to fabricate white LEDs with high luminous efficacy and stable performance. researchgate.net Similarly, for laser applications, the stability of the gain medium is paramount. While direct studies on DBATES-encapsulated nanocrystals in laser systems are limited, the demonstrated enhancement in photostability under strong illumination suggests a significant potential for developing more robust and long-lasting perovskite-based lasers. The prevention of degradation not only prolongs the device lifetime but also ensures reliable and consistent performance, which is a key requirement for all optoelectronic applications.
Catalytic Applications and Engineered Acidic Sites
Synthesis of Zeolites and Related Aluminosilicate (B74896) Catalysts
DBATES serves as a critical precursor in the sol-gel synthesis of zeolites and other aluminosilicate catalysts. fishersci.calookchem.commyfisherstore.com The sol-gel process, which transforms molecular precursors into a solid network, is an ideal method for producing ceramics and glasses with controlled composition and porosity. The dual reactivity of DBATES, stemming from its Al and Si components, allows for the formation of homogeneous silica (B1680970)/alumina (B75360) hybrid matrices. This is a key advantage over using separate silicon and aluminum precursors, which can lead to aggregation and less uniform materials.
The incorporation of aluminum into the framework of mesoporous silica is fundamental for creating Brønsted acid sites, which are crucial for many catalytic reactions. The presence of Al³⁺ in a Si⁴⁺ lattice creates a charge imbalance that, in the proton form, results in a hydrogen atom on a bridging oxygen of an Al-O-Si linkage, thereby generating a Brønsted acid site. nih.gov
DBATES is an effective single-source precursor for introducing aluminum into silica frameworks. Its predefined Al-O-Si linkage ensures a uniform distribution of aluminum throughout the silicate (B1173343) structure during the sol-gel process. This method offers precise control over the introduction of aluminum, which directly influences the generation of acidic sites within the material. The synthesis of mesoporous silica materials like MCM-41 and SBA-15 often involves the use of surfactants as structure-directing agents to create ordered pore structures. mdpi.comneliti.comsigmaaldrich.com By incorporating DBATES into these synthesis procedures, it is possible to create aluminosilicate materials with high surface areas and well-defined acidic functionalities within the mesopores. The resulting aluminosilicates exhibit high catalytic activity due to the significant content of tetrahedrally coordinated aluminum and tailored porosity.
Table 1: Comparison of Precursors for Mesoporous Material Synthesis
| Precursor/Method | Description | Key Advantage |
|---|---|---|
| Di-sec-butoxyaluminoxytriethoxysilane (DBATES) | A single-source precursor with a pre-formed Al-O-Si linkage. | Generates homogeneous silica/alumina matrices, ensuring uniform Al distribution and acid site generation. |
| Tetraethoxysilane (TEOS) + Aluminum Source | Separate silicon and aluminum precursors are used in the sol-gel process. sigmaaldrich.comekb.eg | A common and well-established method for synthesizing aluminosilicates. ekb.eg |
| Co-condensation | Involves the simultaneous hydrolysis and condensation of a silicon alkoxide (like TEOS) and an organosilane with functional groups. mdpi.comneliti.com | Allows for the direct synthesis of organically functionalized mesoporous silica phases in a one-pot synthesis. neliti.com |
The catalytic performance of aluminosilicate catalysts like ZSM-5 is critically dependent on the density and strength of their acid sites. nih.gov Research demonstrates that not all aluminum present in a zeolite catalyst is necessarily incorporated into the framework to create active acid sites. A significant portion can exist as extra-framework aluminum (EFAl), which does not contribute to Brønsted acidity in the same way. nih.govnih.gov
The use of a single-source precursor like DBATES allows for greater control over the Si/Al ratio during synthesis, which is a primary factor in determining the density of Brønsted acid sites. nih.gov By carefully managing the stoichiometry of the precursors in the sol-gel process, the number of aluminum atoms substituted into the zeolite lattice can be precisely regulated. This, in turn, controls the concentration of charge-balancing protons that form the acid sites.
Furthermore, the nature of the precursor can influence the type of acidity. While Brønsted acid sites are generated by framework aluminum, Lewis acid sites can be introduced through extra-framework cationic species or by specific coordination environments of the aluminum. mdpi.com The controlled hydrolysis and condensation of DBATES can be fine-tuned to influence the final structure and the proportion of Brønsted versus Lewis acid sites, thereby tailoring the catalyst for specific reactions. Techniques such as Fourier-transform infrared (FTIR) spectroscopy with probe molecules like pyridine (B92270) are used to characterize and quantify the different types of acid sites. mdpi.com
Table 2: Characterization of Acid Sites in ZSM-5
| Analytical Method | Information Provided | Reference |
|---|---|---|
| Inelastic Neutron Scattering (INS) | Directly quantifies the concentrations of Brønsted acid protons, silanol (B1196071) groups, and hydroxyl groups associated with extra-framework aluminum. nih.gov | nih.gov |
| Solid-State NMR (ss-NMR) | Provides information on the coordination environment of aluminum, distinguishing between framework and extra-framework species. nih.gov | nih.gov |
| Ammonia (B1221849) Temperature-Programmed Desorption (TPD) | Measures the total number and strength distribution of acid sites. nih.gov | nih.gov |
| FTIR with Pyridine Probe | Distinguishes between Brønsted and Lewis acid sites based on the vibrational modes of adsorbed pyridine. mdpi.com | mdpi.com |
Role in Photocatalytic Systems
The application of DBATES extends to the development of advanced photocatalytic materials, where its precursor functionality is leveraged to create efficient and stable photocatalysts.
DBATES acts as a precursor in the synthesis of composite materials for photocatalysis. Photocatalytic materials, such as those based on titanium dioxide (TiO₂) or zinc oxide (ZnO), are used to degrade pollutants when activated by light. mdpi.commdpi.com The effectiveness of these materials can be enhanced by supporting them on or embedding them within a stable matrix like an aluminosilicate.
DBATES is utilized in sol-gel processes to create these aluminosilicate support matrices. For instance, it has been used to encapsulate perovskite nanocrystals, enhancing their stability while maintaining their optoelectronic properties. The resulting silica/alumina hybrid monoliths provide a protective environment for the photocatalytically active component, preventing aggregation and improving durability. The ability of DBATES to form these matrices in organic solvents is a notable advantage, allowing for the incorporation of a wider range of functional nanoparticles. Geopolymer binders, which are a type of aluminosilicate material, have also been identified as ideal supports for synthesizing photocatalytic materials. mdpi.com
Advanced Characterization and Computational Studies of Dbates Derived Materials
Spectroscopic Analysis of Chemical Environments and Linkages
Spectroscopic methods are fundamental to understanding the local atomic arrangements and bonding within materials derived from DBATES. These techniques provide critical insights into the conversion of the precursor to the final aluminosilicate (B74896) material.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure Elucidation
Solid-state NMR is a powerful, non-destructive technique for probing the local coordination environment of specific nuclei. For aluminosilicate materials derived from DBATES, ²⁷Al and ²⁹Si Magic Angle Spinning (MAS) NMR are particularly informative.
²⁷Al MAS NMR provides details about the coordination environment of aluminum atoms. In aluminosilicate systems, aluminum can exist in tetrahedral (AlO₄), pentahedral (AlO₅), and octahedral (AlO₆) coordination. Each of these environments gives a distinct chemical shift in the ²⁷Al MAS NMR spectrum, allowing for their identification and quantification. For materials derived from DBATES, one would expect the aluminum to primarily adopt a tetrahedral coordination within the aluminosilicate framework, though other coordinations might be present depending on the synthesis and processing conditions.
²⁹Si MAS NMR is used to determine the connectivity of the silicon-oxygen tetrahedra. The chemical shift of a silicon atom is sensitive to the number of neighboring silicon or aluminum atoms connected to it through oxygen bridges. This is often denoted as Qⁿ(mAl), where 'n' is the number of bridging oxygen atoms to other Si or Al tetrahedra, and 'm' is the number of those bridges that are to an aluminum atom. By analyzing the ²⁹Si MAS NMR spectrum, it is possible to quantify the degree of condensation and the extent of Si-O-Al bond formation in the material. Double-resonance NMR techniques, such as ²⁹Si{²⁷Al} TRAPDOR, can further confirm the proximity and connectivity between silicon and aluminum atoms. rsc.orgresearchgate.net
| Nucleus | Technique | Typical Chemical Shift Ranges for Aluminosilicates | Information Obtained |
| ²⁷Al | MAS NMR | Tetrahedral Al: ~50-60 ppm; Octahedral Al: ~0 ppm | Coordination environment of aluminum (tetrahedral, octahedral) |
| ²⁹Si | MAS NMR | Q⁴(4Al): ~-85 ppm; Q⁴(3Al): ~-90 ppm; Q⁴(2Al): ~-95 ppm; Q⁴(1Al): ~-100 ppm; Q⁴(0Al): ~-105 to -115 ppm | Degree of silicon condensation and number of Al neighbors |
This table presents typical chemical shift ranges for aluminosilicate materials. The exact values for DBATES-derived materials would be determined experimentally.
Fourier Transform Infrared (FTIR) Spectroscopy for Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to identify chemical bonds within a material by measuring the absorption of infrared radiation. In the context of materials derived from DBATES, FTIR is instrumental in tracking the hydrolysis and condensation reactions of the precursor and confirming the formation of the aluminosilicate network.
Key vibrational bands in the FTIR spectrum of a DBATES-derived material would include:
Si-O-Si stretching: Typically observed in the region of 1000-1200 cm⁻¹.
Si-O-Al stretching: This band, crucial for confirming the formation of the aluminosilicate network, usually appears at a lower wavenumber than the Si-O-Si stretch, often in the 950-1050 cm⁻¹ range. The position and shape of this band can provide information about the Si/Al ratio and the structural ordering.
Al-O stretching: Vibrations associated with Al-O bonds in AlO₆ octahedra can be found at lower wavenumbers, typically around 500-600 cm⁻¹.
O-H stretching: A broad band in the 3200-3600 cm⁻¹ region, along with a bending mode around 1630 cm⁻¹, would indicate the presence of hydroxyl groups (silanols, Si-OH, or aluminols, Al-OH) and adsorbed water. The evolution of these bands can be used to monitor the extent of condensation.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in DBATES-Derived Materials |
| O-H stretching | 3200-3600 | Presence of hydroxyl groups and water |
| C-H stretching | 2850-3000 | Residual organic groups from the precursor |
| Si-O-Si asymmetric stretching | 1000-1200 | Formation of siloxane bridges |
| Si-O-Al asymmetric stretching | 950-1050 | Confirmation of aluminosilicate network formation |
| Al-O stretching in AlO₆ | 500-600 | Presence of octahedrally coordinated aluminum |
This table provides a general guide to FTIR band assignments in aluminosilicates.
Morphological and Textural Characterization Techniques
Beyond the local chemical structure, the macroscopic and microscopic morphology and the porous nature of DBATES-derived materials are critical for many applications.
Electron Microscopy (SEM, TEM) for Hierarchical Structure Visualization
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to visualize the internal structure of the material. With TEM, it is possible to observe the nanoscale features, including the pore structure and the degree of crystallinity. For amorphous materials, TEM can provide insights into the homogeneity of the aluminosilicate matrix.
Porosimetry and Gas Adsorption Studies for Pore Structure Analysis
The porosity of materials derived from DBATES can be finely tuned through the sol-gel process, and its characterization is crucial for applications in catalysis and separation.
N₂ Adsorption/Desorption Isotherms are commonly used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of mesoporous and microporous materials. The shape of the isotherm and the hysteresis loop can provide qualitative information about the pore geometry.
Mercury Porosimetry is a technique used to characterize macroporosity and larger mesopores. It involves forcing mercury under pressure into the pores of the material. The pressure required for intrusion is inversely proportional to the pore size.
| Technique | Information Obtained | Typical Pore Size Range |
| N₂ Adsorption/Desorption | Specific surface area, pore volume, pore size distribution | Micropores (<2 nm) and Mesopores (2-50 nm) |
| Mercury Porosimetry | Pore size distribution, bulk density, skeletal density | Mesopores (>3 nm) and Macropores (>50 nm) |
Theoretical and Computational Investigations
While experimental characterization provides invaluable data, theoretical and computational studies can offer a deeper understanding of the formation and structure of DBATES-derived materials at a molecular level.
Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the hydrolysis and condensation reactions of the DBATES precursor. Such studies can elucidate the reaction pathways, transition states, and the relative stabilities of different intermediate species. This information is crucial for optimizing the synthesis conditions to achieve desired material properties. Furthermore, computational models can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data. While specific computational studies on DBATES are not widely reported, research on similar alkoxysilanes provides a framework for how these investigations could be approached. researchgate.net
Modeling of Hydrolysis and Condensation Pathways in DBATES Systems
Computational modeling provides essential insights into the complex reaction mechanisms of Di-sec-butoxyaluminoxytriethoxysilane (DBATES) during sol-gel processes. As a single-source precursor, DBATES contains a pre-formed Si-O-Al linkage, which influences its hydrolysis and condensation behavior. isgs.orgresearchgate.net Modeling efforts typically focus on understanding the stepwise reactions that lead from the molecular precursor to an extended aluminosilicate network.
The hydrolysis of the ethoxysilane (B94302) and sec-butoxyaluminate groups is the initial and critical step. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to investigate these reactions. acs.org These calculations can determine the energy barriers for the hydrolysis of the different alkoxy groups, revealing their relative reactivity. The hydrolysis of silane (B1218182) coupling agents is known to follow pseudo-first-order kinetics, with the rate being dependent on factors like pH and precursor concentration. mst.eduresearchgate.net In the case of DBATES, modeling can elucidate whether the silicon- or aluminum-bound alkoxides hydrolyze preferentially. First-principles calculations can model the deprotonation free energy and transition-state barrier energies for bond-breaking, providing a microscopic understanding of how factors like pH accelerate hydrolysis under alkaline conditions. acs.org
Following hydrolysis, condensation reactions lead to the formation of Si-O-Si, Al-O-Al, and further Si-O-Al bonds, initiating polymerization. The modeling of these pathways is complex due to the variety of possible connections. Quantum chemistry simulations, though often limited to small clusters, can be used to evaluate the energy profiles for different condensation reactions, such as the formation of a Si-O-Al bond from Si(OH)₄ and Al(OH)₄⁻ monomers. researchgate.net These models have identified pathways involving five-coordinated silicon intermediates. researchgate.net For DBATES, a key focus of modeling is to determine the stability of the inherent Si-O-Al linkage under various reaction conditions. isgs.org Fine-tuning parameters like pH and the use of chelating ligands in simulations is crucial to preserving these linkages, which is essential for creating homogeneous aluminosilicate materials. isgs.org
Table 1: Representative Kinetic Data for Silane Hydrolysis
| Silane Type | Reaction Step | Catalyst | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Glycidoxypropyltrimethoxysilane | First hydrolysis step | Acetic Acid | 0.026 min⁻¹ | researchgate.net |
| General Alkoxysilanes | Disappearance of silane ester | pH-dependent | Follows pseudo-first-order kinetics | mst.edu |
| Phenyltriethoxysilane | Second-order hydrolysis | Acid-catalyzed | Dependent on temp. and catalyst conc. | researchgate.net |
This table presents representative kinetic data for the hydrolysis of various silane compounds, illustrating the types of parameters derived from experimental and modeling studies. Specific kinetic data for DBATES is not widely available in the public literature.
Simulation of Material Formation and Network Evolution in Aluminosilicates
The formation of bulk aluminosilicate materials from precursors like DBATES involves complex processes of polymerization, aggregation, and network rearrangement. Computational simulations are indispensable tools for visualizing and understanding this evolution from the nanoscale to the mesoscale.
Molecular Dynamics (MD) Simulations are a primary method for studying the atomistic details of aluminosilicate network formation. tudelft.nl Reactive force fields (ReaxFF) or classical force fields are used to simulate the polymerization process, tracking the formation of bonds and the growth of oligomers and clusters. tudelft.nlrsc.org MD simulations can reveal how initial monomers, such as Si(OH)₄ and Al(OH)₃, polymerize to form sodium aluminosilicate hydrate (B1144303) (N-A-S-H) or calcium aluminosilicate hydrate (C-A-S-H) gels. tudelft.nluni-bonn.de These simulations show that the alkali activation process can be divided into two main stages: the deconstruction of mineral precursors (or in this case, the condensation of molecular precursors) and the subsequent polymerization of oligomers. rsc.orgnih.govrsc.org
Key structural features analyzed in MD simulations include:
Coordination Number (CN): Tracking the coordination environment of Si and Al atoms (e.g., tetrahedral, penta-coordinated, octahedral) provides insight into the network structure. tudelft.nlmdpi.com Simulations have shown that aluminum can exist in 4, 5, and 6-fold coordination in the resulting gel. mdpi.com
Qⁿ Distribution: This analysis quantifies the connectivity of silicate (B1173343) and aluminate tetrahedra, where 'n' in Qⁿ represents the number of bridging oxygen atoms connecting a central tetrahedron to other tetrahedra. This helps characterize the degree of cross-linking and the presence of linear chains, branches, or three-dimensional structures. nih.govuni-bonn.de The presence of aluminum has been shown to favor the formation of more three-dimensional (Q³ and Q⁴) structures. uni-bonn.de
Radial Distribution Functions (RDFs): RDFs provide information on the bond lengths and atomic ordering within the forming material, which can be compared to experimental data from techniques like X-ray diffraction (XRD). tudelft.nl
Coarse-Grained (CG) Modeling , such as Coarse-Grained Monte Carlo (CGMC) simulations, allows for the investigation of material formation over larger length and time scales. researchgate.net These models can simulate the entire process from precursor dissolution to polycondensation and reorganization, capturing mesoscale phenomena like the development of porosity. researchgate.net CGMC models have elucidated different growth mechanisms, such as Ostwald ripening in systems with free silica (B1680970), and can show how the morphology of the precursor impacts the final structure of the gel. researchgate.net
The evolution of the aluminosilicate network is a dynamic process. Simulations show that aluminate clusters may form first and then connect with silicate oligomers before reorganizing to form stable amorphous nanoparticles. rsc.org The network continues to evolve under different conditions, with simulations showing how the network topology changes under pressure or with the inclusion of other chemical species. researchgate.netresearchgate.netrsc.org Modified random network (MRN) models, developed based on simulation data, describe the glass as a network of corner-shared tetrahedra with modifier ions located in inter-networking regions, providing a framework to understand structure-property relationships. researchgate.netscispace.com
Table 2: Parameters and Findings from Aluminosilicate Simulations
| Simulation Technique | System Studied | Key Finding | Reference |
|---|---|---|---|
| Reactive Force Field MD | Amorphous aluminosilicate nanoparticles | Growth proceeds via an aggregation process, not classical nucleation. | rsc.org |
| Molecular Dynamics | Al-rich Calcium Silicate Hydrate (C-S-H) gels | The presence of Al favors the formation of 3D structures (Q³ and Q⁴ sites). | uni-bonn.de |
| Molecular Dynamics | Sodium Aluminosilicate Hydrate (N-A-S-H) gels | A smaller Si/Al ratio leads to a more cross-linked and compact structure. Existence of pentacoordinate Al is a significant finding. | tudelft.nl |
| Coarse-Grained Monte Carlo | Alkali-activated aluminosilicate gels | Captures dissolution, polycondensation, and reorganization stages; reveals growth mechanisms like Ostwald ripening. | researchgate.net |
| Molecular Dynamics | P₂O₅-bearing sodium aluminosilicate glass | Si-O-Al linkage is preferred over other connections; addition of P₂O₅ promotes Si-O-Si linkages. | researchgate.netrsc.org |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | DBATES |
| Silicic Acid | Si(OH)₄ |
| Aluminum Hydroxide | Al(OH)₃ |
| Sodium Aluminosilicate Hydrate | N-A-S-H |
| Calcium Aluminosilicate Hydrate | C-A-S-H |
| Ethoxysilane | -Si(OC₂H₅)₃ |
| Sec-butoxyaluminate | -Al(O-sec-C₄H₉)₂ |
| Density Functional Theory | DFT |
| Kinetic Monte Carlo | KMC |
| Molecular Dynamics | MD |
| Coarse-Grained Monte Carlo | CGMC |
| Glycidoxypropyltrimethoxysilane | |
| Phenyltriethoxysilane | |
| (3-aminopropyl) triethoxysilane (B36694) | APTES |
| tetramethyl orthosilicate (B98303) | TMOS |
Comparative Analysis and Future Research Directions
Comparison of Di-sec-butoxyaluminoxytriethoxysilane with Other Precursors
The selection of a precursor is a critical step in materials synthesis, directly influencing the properties and quality of the final product. This compound (DBATES), as a bifunctional single-source precursor, offers distinct advantages over traditional binary precursor systems.
Single-source precursors (SSPs) are molecular compounds that contain all the necessary elements for the target material in a single molecule. This molecular design provides significant benefits compared to using a mixture of two or more separate precursors (a binary or multi-source system).
One of the primary advantages of SSPs like DBATES is the potential to achieve a higher degree of homogeneity in the final material. Because the constituent elements (in this case, aluminum and silicon) are already linked through a stable Al-O-Si bond within the DBATES molecule, the atomic-level distribution is precisely controlled. pitt.edu This pre-existing linkage minimizes the phase segregation that can occur when using separate aluminum and silicon precursors, which may have different hydrolysis and condensation rates. The result is often a more uniform, pure, and crystalline multimetallic material.
Furthermore, the use of SSPs can facilitate lower processing temperatures. The molecular architecture is designed to decompose cleanly into the desired oxide material, often requiring less energy than the solid-state reactions needed to homogenize a mixture of separate oxides. This bottom-up approach allows for the transformation of the molecular precursor into a solid-state material while retaining structural information inherent to the precursor molecule.
The table below summarizes the key advantages of using a bifunctional single-source precursor like DBATES compared to a binary system.
| Feature | Bifunctional Single-Source Precursor (e.g., DBATES) | Binary Precursor System (e.g., Al(OR)₃ + Si(OR)₄) |
| Homogeneity | High (elements are pre-linked at the molecular level) | Variable (dependent on reaction kinetics and conditions) |
| Purity | High (fewer byproducts from competing reactions) | Can be lower due to potential phase separation |
| Stoichiometry Control | Precise (fixed ratio of elements in the molecule) | Requires careful measurement and control of reactants |
| Processing Temperature | Generally lower | Often requires higher temperatures for homogenization |
| Phase Segregation | Minimized | Higher risk due to differing reactivity of precursors |
This table provides a generalized comparison based on the principles of single-source precursor chemistry.
A significant challenge in the synthesis of advanced materials, particularly nanocomposites, is preventing the aggregation of nanoparticles and ensuring a homogeneous distribution within a matrix. This compound is particularly effective at addressing these issues due to its unique bifunctional structure.
The compound acts as a superior coupling agent. The aluminoxy end can interact with one material phase while the triethoxysilane (B36694) group can bond with another, effectively bridging the interface and improving dispersion. A notable application is in the encapsulation of perovskite nanocrystals (NCs). Research has shown that DBATES can be used to create silica (B1680970)/alumina (B75360) hybrid matrices that encapsulate CsPbBr₃ NCs, enhancing their stability and preventing them from clumping together in organic solvents.
In the synthesis of mesoporous aluminosilicates, DBATES allows for the stoichiometric incorporation of aluminum into the material's framework, even at low Si/Al ratios. pitt.edu This is often difficult to achieve with binary precursors, where the aluminum may not be fully integrated into the silica network, leading to structural defects and non-uniform acidity. The use of DBATES as the sole precursor can lead to mesoporous materials with larger unit cell parameters and pore diameters compared to those prepared with conventional aluminum sources like aluminum sulfate (B86663) or aluminum isopropoxide. pitt.edu This demonstrates its ability to create highly homogeneous and structurally controlled materials.
Emerging Applications and Interdisciplinary Research Frontiers
The unique properties of DBATES are paving the way for its use in new and exciting technological areas, extending far beyond its traditional role in producing ceramics.
The performance and safety of lithium-ion batteries are heavily dependent on the electrolyte and the stability of the solid electrolyte interphase (SEI) layer that forms on the anode. mdpi.comrsc.org Researchers are constantly exploring new electrolyte additives to improve battery life, capacity, and safety. huntkeyenergystorage.comresearchgate.net
While direct studies detailing the use of DBATES as a lithium-ion battery additive are not widely published, the class of silyl-group compounds is recognized for its potential benefits. google.com Silyl-based additives are being investigated for their ability to reduce battery resistance and improve performance at high temperatures. google.com Additives containing silicon can contribute to the formation of a stable SEI layer. researchgate.net For instance, some dual-additive systems have been shown to form a robust and beneficial B, F, and Si-rich cathode electrolyte interphase (CEI). researchgate.net
Given that DBATES contains a reactive triethoxysilane group, it represents a potential candidate for creating a stable, modified SEI or CEI layer. Its function could be to preferentially decompose on the electrode surface, forming a protective aluminosilicate (B74896) film. This film could potentially suppress unwanted side reactions between the electrolyte and the electrodes, a key strategy for improving long-term performance and high-voltage stability. mdpi.comhuntkeyenergystorage.com This remains a frontier for interdisciplinary research, bridging materials synthesis with electrochemical engineering.
The primary application of DBATES is in the synthesis of aluminum silicates for use as ceramics and catalysts. fishersci.ca However, its utility is being explored in the creation of more complex, novel functional materials.
A significant emerging application is in the field of advanced nanomaterials. DBATES has been successfully used as a stabilizing agent for perovskite nanocrystals. By forming a protective silica/alumina shell around the nanocrystals, it enhances their optical properties and stability, which is crucial for their application in displays and solar cells. This demonstrates a move from creating bulk materials to engineering sophisticated nanoscale systems.
Furthermore, DBATES serves as a versatile building block for hybrid materials. It can be used as a coupling agent to improve the dispersion of various nanoparticles within polymer matrices, leading to the development of nanocomposites with tailored mechanical and thermal properties. The exploration of such materials opens up possibilities in areas like high-performance coatings, advanced composites, and functional thin films.
| Established Application | Emerging/Novel Application |
| Bulk Aluminosilicate Powders | Encapsulation of Perovskite Nanocrystals |
| Ceramic Precursors | Coupling Agent in Polymer Nanocomposites |
| Catalysts and Catalyst Supports | Precursor for Protective Thin Film Coatings |
| Sol-Gel Synthesis of Glasses | Component in Multi-Component Hybrid Materials |
This table highlights the transition from traditional uses of DBATES to novel research frontiers.
Methodological Advancements in DBATES-Based Material Design
Advancements in material design are not just about discovering new compounds, but also about developing new methods to control their structure and properties. For DBATES, methodological progress focuses on controlling its reactivity to achieve specific material architectures.
A key area of advancement is the use of template-assisted synthesis. pitt.edu By using a surfactant like cetyltrimethylammonium bromide (CTAB) as a template, researchers can guide the sol-gel process of DBATES to form highly ordered mesoporous structures. Depending on the synthesis conditions, such as the Si/Al ratio and pH, the resulting materials can exhibit different pore structures, from wormhole-like to ordered hexagonal mesopores. pitt.edu This method allows for precise control over the material's porosity and surface area.
Another critical methodological aspect is the fine control over the hydrolysis and condensation reactions. The balance between these two rates is essential for preventing uncontrolled polymerization and phase separation. Researchers can control this by working under strictly anhydrous conditions and by using co-condensation techniques. For example, DBATES can be co-condensed with other precursors like tetraethyl orthosilicate (B98303) (TEOS) to create homogeneous, multi-component polymer-silica hybrids.
Advanced characterization techniques are also central to methodological advancements. The use of X-ray Photoelectron Spectroscopy (XPS) can confirm the Si-O-Al bonding at interfaces, while in-situ Fourier-transform infrared spectroscopy (FTIR) allows for real-time tracking of the condensation reactions during the sol-gel process. These analytical methods provide crucial feedback for refining synthesis protocols and achieving a deeper understanding of how the precursor transforms into the final material.
Unresolved Challenges and Prospects for Future Academic Research on DBATES Systems
The application of this compound (DBATES) as a heterobimetallic single-source precursor for aluminosilicate materials has opened up new avenues in materials science. However, significant unresolved challenges remain in understanding and controlling its chemical behavior and the properties of the resulting materials. These challenges, in turn, present numerous prospects for future academic research, from fundamental reaction kinetics to the development of advanced functional materials.
A primary challenge lies in the precise control over the hydrolysis and condensation reactions of DBATES. The disparate reactivity of the aluminum-sec-butoxide and silicon-ethoxide moieties can lead to phase separation and the formation of inhomogeneous gels, rather than a well-defined aluminosilicate network. This is a common issue in sol-gel chemistry where different precursors are used. Future research should focus on developing a deeper understanding of the reaction kinetics of the DBATES sol-gel process.
Another significant area of investigation is the detailed structural characterization of the Al-O-Si linkages within the amorphous aluminosilicate matrix. While techniques like 27Al and 29Si solid-state NMR have provided insights, a complete picture of the local and medium-range order is still lacking. The presence and distribution of Al-O-Al and Si-O-Si bonds, which can be detrimental to the material's homogeneity and performance, are not yet fully understood.
The long-term stability and degradation behavior of materials derived from DBATES are also critical areas for future study. Understanding how these materials interact with their environment over extended periods is crucial for applications where durability is a key factor.
Future academic research on DBATES systems is poised to address these challenges through a combination of advanced experimental techniques and computational modeling.
Key Research Prospects:
Advanced Kinetic Studies: In-depth kinetic studies of the hydrolysis and condensation of DBATES under various conditions (pH, temperature, solvent) are necessary. This could involve techniques like in-situ spectroscopy to monitor the evolution of different chemical species during the sol-gel transition.
Computational Modeling: The development of accurate computational models, such as those based on density functional theory (DFT), can provide valuable insights into the reaction mechanisms at a molecular level. These models can help predict the formation of different structural motifs and guide the experimental design for achieving desired material properties.
Novel Synthesis Strategies: Exploring non-hydrolytic sol-gel routes or the use of additives and templates could offer better control over the final material's structure and porosity. The synthesis of novel heterobimetallic silicates with tailored properties is a promising avenue.
Advanced Structural Characterization: The application of advanced characterization techniques, such as high-resolution solid-state NMR, X-ray absorption spectroscopy (XAS), and small-angle X-ray scattering (SAXS), can provide a more detailed picture of the atomic arrangement and porosity of DBATES-derived materials.
Exploration of New Applications: While DBATES is known as a precursor for aluminosilicates, its potential in other areas remains largely unexplored. Future research could investigate its use as a catalyst or catalyst support, in the development of functional coatings, or in the synthesis of hybrid organic-inorganic materials with unique optical or electronic properties.
The following interactive data table summarizes the key unresolved challenges and the corresponding future research directions for DBATES systems.
| Unresolved Challenge | Prospect for Future Academic Research |
| Control of Hydrolysis and Condensation | In-depth kinetic studies of the DBATES sol-gel process. |
| Inhomogeneous Material Formation | Development of non-hydrolytic sol-gel routes and use of structure-directing agents. |
| Detailed Structural Characterization of Al-O-Si Linkages | Application of advanced characterization techniques like high-resolution solid-state NMR and XAS. |
| Understanding Structure-Property Relationships | Correlating detailed structural data with material performance through systematic studies. |
| Long-Term Stability and Degradation | Investigating the long-term chemical and physical stability of DBATES-derived materials under various environmental conditions. |
| Limited Scope of Current Applications | Exploring the potential of DBATES in catalysis, functional coatings, and hybrid materials. |
Further research in these areas will not only enhance the fundamental understanding of DBATES systems but also pave the way for the rational design of advanced materials with tailored properties for a wide range of technological applications.
Q & A
Q. How can conflicting data on DBATES-mediated QD aggregation be resolved methodologically?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., residual solvents or humidity). Implement a split-plot experimental design to test aggregation under controlled humidity (using gloveboxes) and solvent purity levels (GC-MS validated). Statistical tools like ANOVA can identify significant factors (p < 0.05), while TEM/SAXS quantifies aggregation kinetics .
Q. What advanced techniques characterize interfacial interactions between DBATES and nanomaterials?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Probes Si-O-Al bonding at QD surfaces.
- In Situ FTIR : Tracks real-time condensation reactions during sol-gel formation.
- Cryo-TEM : Captures nanoscale morphology without drying artifacts.
For example, XPS binding energy shifts (e.g., Si 2p at 102.5 eV) confirm covalent bonding between DBATES and QDs .
Q. How can DBATES be integrated into multi-component systems (e.g., polymer-silica hybrids) without phase separation?
- Methodological Answer : Use co-condensation with tetraethyl orthosilicate (TEOS) and DBATES at a 3:1 molar ratio. Monitor phase behavior via dynamic light scattering (DLS) and rheology. Introduce compatibilizers (e.g., PEG-modified silanes) to enhance interfacial adhesion. Differential scanning calorimetry (DSC) can identify Tg shifts indicative of successful integration .
Methodological Considerations for Data Analysis
Q. What statistical approaches validate DBATES’ role in enhancing material properties?
- Methodological Answer : Apply multivariate regression to correlate DBATES concentration with mechanical/optical outcomes (e.g., Young’s modulus, PLQY). For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) compare treated vs. control groups. Report effect sizes (e.g., Cohen’s d) to quantify practical significance .
Q. How should researchers address batch-to-batch variability in DBATES synthesis?
- Methodological Answer : Implement quality control via NMR (¹H/²⁹Si) and FTIR to verify alkoxy group integrity. Use control charts (e.g., X-bar charts) to monitor critical parameters (e.g., hydrolysis rate). Reproducibility is enhanced by standardizing precursor purification (e.g., distillation under inert gas) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
